4-(Hydroxymethyl)-3-methylbenzonitrile
Overview
Description
4-(Hydroxymethyl)-3-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a hydroxymethyl group and a methyl group at the 4 and 3 positions, respectively, and a nitrile group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-methylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzonitrile.
Hydroxymethylation: The nitrile compound undergoes hydroxymethylation, where a hydroxymethyl group is introduced at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3-methylbenzonitrile.
Reduction: 4-(Hydroxymethyl)-3-methylbenzylamine.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
4-(Hydroxymethyl)-3-methylbenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-methylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-2-methylbenzonitrile: Similar structure but with the methyl group at the 2-position.
4-(Hydroxymethyl)-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a methyl group at the 3-position.
Uniqueness
4-(Hydroxymethyl)-3-methylbenzonitrile is unique due to the specific positioning of the hydroxymethyl and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
4-(hydroxymethyl)-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZOFOJIGRTLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592838 | |
Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227094-07-7 | |
Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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